1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
Overview
Description
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a brominated thiophene derivative with the molecular formula C7H7BrOS and a molecular weight of 219.09 g/mol. This compound is characterized by its bromine atom at the 5-position and a methyl group at the 2-position on the thiophene ring, with an ethanone group attached to the 3-position.
Scientific Research Applications
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Employed in the production of materials, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one can be synthesized through various synthetic routes, including:
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the ethanone group to carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a corresponding hydrocarbon.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific nucleophile and reaction environment.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Hydrocarbons and corresponding reduced derivatives.
Substitution Products: Amines, alcohols, and other substituted derivatives.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromothiophene
3-Bromothiophene
2-Methylthiophene
3-Methylthiophene
This comprehensive overview provides a detailed understanding of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(5-bromo-2-methylthiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4(9)6-3-7(8)10-5(6)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVUPFYNZJDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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